![molecular formula C24H27N3O3 B2858985 1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890096-22-7](/img/structure/B2858985.png)

1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

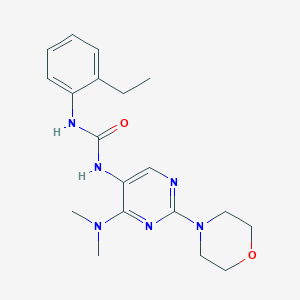

The compound “1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

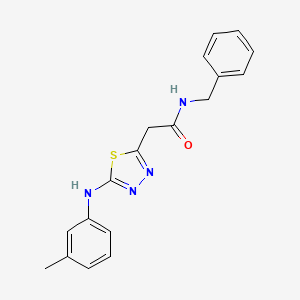

The synthesis of similar compounds often involves the use of saturated ketones and aminopyrazoles . This process involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . This dehydrogenative coupling process provides access to a host of functionalized pyrazolo [1,5- a ]pyrimidines with antitumor potential from commercially available substrates .Molecular Structure Analysis

The molecular structure of similar compounds often contains a seven-membered ring, which is fused to one five- and one six-membered ring . The two benzene rings are oriented relative to each other at a dihedral angle .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the dual C (sp 3 )–H bond functionalization of inactive ketones . This is required for the formation of the title compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a yellow crystalline powder with a melting point of 145-150°C . The IR (KBr) values are 2957.98 (OH), 1659 (C=O) .Scientific Research Applications

Antimetabolites in Purine Biochemical Reactions

This compound is a purine analogue, which means it can mimic or interfere with the purine metabolism in cells. As antimetabolites, they can be used to disrupt DNA and RNA synthesis, making them potential candidates for cancer treatment and immunosuppressive therapies .

Antitrypanosomal Activity

The structural features of this compound suggest its use in combating Trypanosoma species, which cause diseases like sleeping sickness. Its antitrypanosomal activity could be harnessed to develop new therapeutic agents against these parasitic infections .

Antischistosomal Activity

Schistosomiasis is a disease caused by parasitic worms, and compounds like this one have shown activity against such organisms. Research into its antischistosomal properties could lead to the development of novel antiparasitic drugs .

Enzyme Inhibition

The compound’s structure indicates potential as an inhibitor for enzymes like HMG-CoA reductase and COX-2 . These enzymes are targets for cholesterol-lowering drugs and anti-inflammatory drugs, respectively .

Phosphodiesterase Inhibition

As a phosphodiesterase (PDE) inhibitor, this compound could influence the cellular levels of cyclic nucleotides, which are important signaling molecules. This application could be significant in treating cardiovascular diseases and erectile dysfunction .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various cancers. The compound’s ability to inhibit KDR kinase suggests its potential use in developing targeted cancer therapies .

Benzodiazepine Receptor Ligands

The compound could act as a ligand for peripheral benzodiazepine receptors, which are involved in the regulation of steroidogenesis, immunomodulation, and cell proliferation. This could be relevant in the context of anxiety disorders and other neurological conditions .

Antimicrobial Agents

Due to its structural complexity, the compound may also serve as an antimicrobial agent. Research into its efficacy against bacteria and fungi could lead to new treatments for infectious diseases .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-7-9-18(10-8-16)20-15-21-19-5-4-6-22(29-3)23(19)30-24(27(21)25-20)11-13-26(14-12-24)17(2)28/h4-10,21H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJAWDAQPSXNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858903.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)

![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)

![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)